Cas no 1261491-48-8 (2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate)

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate is a fluorinated furan derivative with a long alkyl chain, offering unique physicochemical properties. The trifluoroethyl ester group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The tetradecyloxy side chain contributes to improved solubility in nonpolar matrices, facilitating its use in formulations requiring controlled release or surface-active properties. This compound is particularly suited for research in fluorophore design, liquid crystal development, and as an intermediate in synthesizing bioactive molecules. Its structural features allow for selective reactivity, enabling precise modifications in synthetic pathways.
2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate structure
1261491-48-8 structure
商品名:2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate
CAS番号:1261491-48-8
MF:C21H33F3O4
メガワット:406.479537725449
MDL:MFCD31558278
CID:5168043

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate
    • 2-Furancarboxylic acid, 5-(tetradecyloxy)-, 2,2,2-trifluoroethyl ester
    • 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate
    • MDL: MFCD31558278
    • インチ: 1S/C21H33F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-26-19-15-14-18(28-19)20(25)27-17-21(22,23)24/h14-15H,2-13,16-17H2,1H3
    • InChIKey: NALOAGRNAZYCSP-UHFFFAOYSA-N
    • ほほえんだ: FC(COC(C1=CC=C(O1)OCCCCCCCCCCCCCC)=O)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 17
  • 複雑さ: 402
  • トポロジー分子極性表面積: 48.7
  • 疎水性パラメータ計算基準値(XlogP): 9.3

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0995728-1g
2,2,2-trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate
1261491-48-8 95%
1g
$990 2023-04-05
eNovation Chemicals LLC
Y0995728-1g
2,2,2-trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate
1261491-48-8 95%
1g
$990 2024-08-02

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate 関連文献

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylateに関する追加情報

Introduction to 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate (CAS No. 1261491-48-8)

2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1261491-48-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of both fluorine and alkyl chains, which endows it with unique physicochemical properties that make it valuable in various applications.

The molecular structure of 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate consists of a furan ring substituted with a trifluoroethyl group at the 2-position and a tetradecyloxy group at the 5-position. The introduction of fluorine atoms into the molecular framework enhances its lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the long alkyl chain contributes to increased solubility in organic solvents, making it suitable for formulation in various pharmaceutical systems.

Recent advancements in medicinal chemistry have highlighted the potential of fluorinated furans as bioactive scaffolds. Studies have demonstrated that compounds incorporating fluorine atoms exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluoroethyl group in particular is known for its ability to modulate enzyme interactions and enhance binding affinity, which can be leveraged to develop more effective therapeutic agents.

In the context of drug development, 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate has been explored as a precursor for synthesizing novel heterocyclic compounds. Researchers have utilized this molecule to develop inhibitors targeting various biological pathways, including those involved in inflammation and cancer metabolism. The tetradecyloxy group, with its extended hydrophobic tail, plays a crucial role in modulating membrane permeability and improving oral bioavailability.

The compound's unique structural features also make it attractive for applications in materials science. For instance, its ability to form stable complexes with other molecules has been exploited in the design of advanced coatings and polymer additives. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance industrial applications.

From a synthetic chemistry perspective, CAS No. 1261491-48-8 serves as an important intermediate in multi-step organic synthesis. The presence of both the furan ring and the ester functionality provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. Recent research has focused on developing catalytic methods to introduce fluorine atoms into complex molecular frameworks more efficiently, which could further expand the utility of this compound.

One particularly noteworthy application of this compound is in the development of fluorescent probes for biological imaging. The combination of fluorine atoms and conjugated systems enhances light emission properties, making it possible to design highly sensitive detectors for diagnostic purposes. Such probes have been instrumental in studying dynamic processes within living cells, providing insights into disease mechanisms at the molecular level.

The pharmaceutical industry has also shown interest in 2,2,2-Trifluoroethyl 5-(tetradecyloxy)furan-2-carboxylate for its potential as a chiral building block. Chirality is a critical factor in drug design, as enantiomers of a molecule can exhibit vastly different biological activities. The furan ring provides an excellent platform for introducing chirality through stereoselective synthesis techniques.

In conclusion, CAS No. 1261491-48-8 represents a versatile compound with broad applicability across multiple scientific disciplines. Its unique structural features and physicochemical properties make it an invaluable tool for researchers working on drug development, materials science, and biochemical imaging. As our understanding of fluorinated compounds continues to grow, it is likely that this molecule will play an even greater role in future innovations.

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